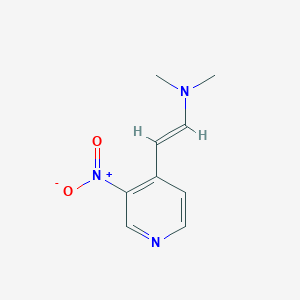

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

Overview

Description

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is an organic compound with the chemical formula C9H11N3O2 . It appears as a yellow crystal or powder .

Synthesis Analysis

The synthesis of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” typically involves the following steps :- Finally, under the catalysis of acetic acid, 3-nitro-4-vinylpyridine reacts with methylamine to produce the final product .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is based on its chemical formula, C9H11N3O2 .Chemical Reactions Analysis

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” can be used as an intermediate in organic synthesis for the preparation of other compounds . It can also be used in research and development in the fields of pesticides and pharmaceuticals .Physical And Chemical Properties Analysis

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” has the following properties :Scientific Research Applications

1. Potential in Anticancer Drugs

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine and related compounds, such as 4-Aryl-2-amino-4H-chromenes possessing an N,N-dimethylamino group, have shown potential as anticancer drugs. A study demonstrated a one-pot synthesis method for these compounds, highlighting their significance in cancer treatment research (Nagaraju, Padmaja, & Reddy, 2019).

2. Applications in Nonlinear Optics (NLO)

Research into binary adducts between derivatives of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine has shown applications in nonlinear optics (NLO). These compounds have been synthesized and characterized, revealing their potential in the development of polar crystals for NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).

3. Photopolymerization

A variant of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine has been proposed for use in photopolymerization. Studies indicate that these compounds can decompose under UV irradiation to generate alkyl and nitroxide radicals, offering potential applications in the field of photopolymerization (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

4. Molecular Electronic Devices

Compounds containing a nitroamine redox center, similar to N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine, have been used in molecular electronic devices. These devices have exhibited properties like negative differential resistance and high on-off peak-to-valley ratios, making them relevant in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

5. Reactivity in 1,3-Dipolar Cycloaddition Reactions

Studies have shown that nitropyridyl isocyanates, related to N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine, are reactive in 1,3-dipolar cycloaddition reactions. These reactions have yielded a range of compounds, indicating the versatility of these isocyanates in chemical synthesis (Holt & Fiksdahl, 2007).

6. Drug Solubility Improvement

Research has been conducted on improving the solubility of drug-like compounds, including derivatives of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine. Techniques like ultrasound irradiation have been employed to enhance solubility, which is crucial in medicinal chemistry (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).

Safety and Hazards

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is a chemical substance and its potential hazards should be noted . During handling and storage, it is necessary to avoid contact with strong oxidants, strong acids, and strong bases, and to avoid fire and high temperatures . Appropriate personal protective equipment, such as gloves, safety glasses, and protective clothing, should be worn during operation . If it comes into contact with skin or eyes, it should be immediately rinsed with plenty of water and medical assistance should be sought . When using or handling this compound, appropriate laboratory safety operating procedures should be followed, and waste should be properly disposed of .

properties

IUPAC Name |

(E)-N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUSZTQRCCAPDJ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=NC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

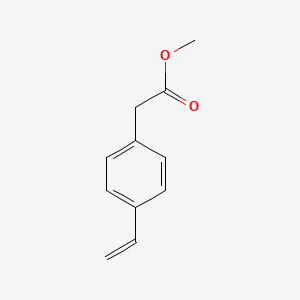

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B3042462.png)

![2-(4-Chloro-3-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3042474.png)

![[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane](/img/structure/B3042476.png)